Methyl 2-[2-(dimethylamino)ethoxy]benzoate
Description
Contextual Significance of Benzoate (B1203000) Ester Derivatives in Synthetic Organic Chemistry
Benzoate esters are a significant class of organic compounds characterized by a benzene (B151609) ring attached to a carboxyl group, which is in turn bonded to an alkyl or aryl group via an ester linkage. wikipedia.orgontosight.ai These derivatives are fundamental precursors and intermediates in the industrial synthesis of a wide array of organic substances. wikipedia.org In synthetic organic chemistry, they are valued for their stability and versatile reactivity. Benzoate esters can be synthesized through various methods, most commonly via the acid-catalyzed esterification of benzoic acid with an alcohol. ontosight.aiyoutube.com
The benzoyl group (C₆H₅CO), often abbreviated as "Bz," is a common moiety in these structures. wikipedia.org Benzoate esters are involved in numerous chemical transformations; for example, they can be reduced to form benzyl (B1604629) alcohols or undergo transesterification to produce other esters, which are used as plasticizers. wikipedia.org Their derivatives are extensively studied in medicinal chemistry and are crucial intermediates for many pharmaceutical products, exhibiting a range of biological activities including antifungal, antimicrobial, anticancer, and antianaphylactic properties. researchgate.netnih.gov Research has also explored their potential in developing treatments for neurodegenerative diseases like Alzheimer's disease. google.com
Exploration of Tertiary Amino Ether Moieties in Contemporary Molecular Design
The tertiary amino ether moiety is a key functional group in modern molecular design, particularly within medicinal chemistry. This structural feature combines an ether linkage (-O-) with a tertiary amine (-NR₂), imparting specific physicochemical properties to a molecule that can enhance its pharmacological profile. The tertiary amine group, often basic, can improve a compound's solubility in aqueous environments and its ability to interact with biological targets. ontosight.ai
The ether oxygen atom is a critical component, often contributing to the biological activity of a drug by acting as a hydrogen-bond acceptor, which facilitates binding to receptors. stereoelectronics.org The inclusion of tertiary amino and ether groups is a common strategy in the development of bioactive molecules. nih.gov The synthesis of molecules containing these motifs is an active area of research, with methods being developed to create structurally diverse α-tertiary amines and related compounds. nih.gov This functional group is a pharmacophoric element in many drug candidates, including Selective Estrogen Receptor Modulators (SERMs), where the basic side chain is important for antagonistic activity. researchgate.net
Positioning Methyl 2-[2-(dimethylamino)ethoxy]benzoate within Current Research Domains
This compound incorporates both the benzoate ester and the tertiary amino ether functionalities. This unique combination positions it as a valuable intermediate in the synthesis of more complex, biologically active molecules. The compound serves as a scaffold that can be chemically modified to produce a variety of derivatives.
Its structural similarity to key intermediates used in the synthesis of pharmaceuticals, such as Selective Estrogen Receptor Modulators (SERMs), highlights its relevance in drug discovery and development. researchgate.net Specifically, the aminoethoxyphenyl group is a crucial pharmacophore found in many SERMs. researchgate.net Research into related benzoate derivatives has shown their potential in creating drugs for neurodegenerative diseases, suggesting a broad scope of application for compounds like this compound. google.com Its structure makes it a precursor for creating targeted therapeutic agents, particularly those aimed at the nervous system or as local anesthetics. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[2-(dimethylamino)ethoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13(2)8-9-16-11-7-5-4-6-10(11)12(14)15-3/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHIRPUVYUUCTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572309 | |
| Record name | Methyl 2-[2-(dimethylamino)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18167-29-8 | |
| Record name | Methyl 2-[2-(dimethylamino)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies and Precursor Transformation Studies
Elucidation of Esterification Reaction Mechanisms for Benzoate (B1203000) Framework Construction
The initial and fundamental step in the synthesis is the creation of the methyl benzoate framework. This is typically achieved through the esterification of a benzoic acid derivative.
The most common method for preparing simple esters like methyl benzoate is the Fischer-Speier esterification, which involves reacting a carboxylic acid (benzoic acid) with an alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid. blogspot.comscribd.com This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. scribd.com
The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the benzoic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. blogspot.comyoutube.com This initial step forms a resonance-stabilized cation. youtube.com
Nucleophilic Attack by Methanol (B129727) : The alcohol (methanol), acting as a nucleophile, attacks the activated carbonyl carbon. blogspot.comyoutube.com This results in the formation of a tetrahedral intermediate, specifically an oxonium ion. blogspot.com
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). youtube.com
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. scribd.com
Deprotonation : The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final methyl benzoate product and regenerate the acid catalyst. blogspot.comyoutube.com
Since the Fischer esterification is an equilibrium process, strategies must be employed to shift the equilibrium towards the product side to achieve a high yield. scribd.comtcu.edu According to Le Châtelier's Principle, this can be accomplished by using a large excess of one of the reactants (typically the alcohol, which can also serve as the solvent) or by removing water as it is formed. youtube.comtcu.edu
While Fischer esterification is widely used, several alternative pathways exist, particularly for substrates that may be sensitive to strong acidic conditions. commonorganicchemistry.com
Alkylation of Carboxylates : Carboxylic acids can be deprotonated by a base to form a carboxylate ion. This nucleophilic carboxylate can then react with an alkylating agent, such as methyl iodide or dimethyl sulfate, via an SN2 reaction to form the methyl ester. commonorganicchemistry.comias.ac.in This method avoids strongly acidic conditions but requires a powerful and often hazardous alkylating agent. commonorganicchemistry.comorganic-chemistry.org
Via Acid Chlorides : A highly effective, two-step method involves first converting the carboxylic acid into a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comchemistrysteps.com The resulting acid chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine, to produce the ester. This method is generally not reversible and proceeds under milder conditions than Fischer esterification. chemistrysteps.com
Dehydrating Condensation Reagents : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a process known as Steglich esterification, can facilitate ester formation by activating the carboxylic acid. commonorganicchemistry.com This method is particularly useful for acid-sensitive molecules. commonorganicchemistry.com
Diazomethane (B1218177) : Carboxylic acids react rapidly with diazomethane (CH₂N₂) to produce methyl esters with nearly quantitative yields. The reaction is clean, with nitrogen gas being the only byproduct. However, diazomethane is highly toxic and explosive, limiting its use to small-scale applications. A safer alternative is trimethylsilyldiazomethane (B103560) (TMS-CHN₂). commonorganicchemistry.com
Strategies for Regioselective O-Alkylation in Aminoalkoxybenzoate Synthesis
The second key transformation is the attachment of the 2-(dimethylamino)ethoxy side chain to the phenolic oxygen of a precursor like methyl salicylate (B1505791) (methyl 2-hydroxybenzoate). This requires a regioselective O-alkylation reaction.
A primary strategy for introducing the side chain is the reaction of methyl salicylate with a 2-(dimethylamino)ethyl halide, typically the chloride (ClCH₂CH₂N(CH₃)₂). This reaction is a variation of the Williamson ether synthesis. solubilityofthings.com The process involves deprotonating the phenolic hydroxyl group of methyl salicylate with a suitable base (e.g., potassium carbonate, sodium hydride, or potassium hydroxide) to form a more nucleophilic phenoxide ion. googleapis.com This phenoxide then attacks the electrophilic carbon of the 2-(dimethylamino)ethyl chloride, displacing the chloride leaving group and forming the desired ether linkage. googleapis.com The choice of solvent and base is crucial for optimizing the reaction yield and minimizing potential side reactions. For instance, a similar reaction using 4-hydroxybenzonitrile (B152051) with 2-(dimethylamino)ethyl chloride was successfully carried out using potassium hydroxide (B78521) in acetone. googleapis.com
The functionalization of a phenolic hydroxyl group to form an ether is a cornerstone of organic synthesis, most classically embodied by the Williamson ether synthesis. solubilityofthings.com This reaction provides a general and versatile route to ethers by coupling an alkoxide or phenoxide with a primary alkyl halide. solubilityofthings.comorganic-chemistry.org The reactivity of the phenol (B47542) is enhanced by converting it to its conjugate base, the phenoxide, which is a much stronger nucleophile. magtech.com.cn The selection of the base, solvent, and reaction conditions can be tailored to the specific substrate. The alkylating agent must possess a good leaving group (e.g., halide or tosylate) for the nucleophilic substitution to proceed efficiently. google.com This fundamental transformation is highly reliable for creating the C-O-C ether bond required in the final target compound.
Multi-Component and Convergent Synthetic Routes towards the Target Compound
Beyond the linear, step-by-step approach (esterification followed by O-alkylation, or vice-versa), more advanced strategies can be considered for synthesizing complex molecules like Methyl 2-[2-(dimethylamino)ethoxy]benzoate.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single operation to form a product that contains portions of all the initial components. nih.govresearchgate.net While a specific MCR for the direct synthesis of this compound is not prominently documented, one could theoretically be designed. Such a reaction might involve, for example, a derivative of 2-hydroxybenzoic acid, 2-(dimethylamino)ethyl halide, and a methylating agent in a one-pot reaction catalyzed by a suitable transition metal. rsc.org MCRs are advantageous for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity. nih.gov
Applications in Chemical Synthesis
Role as a Key Intermediate
Methyl 2-[2-(dimethylamino)ethoxy]benzoate is primarily utilized as a key intermediate in the synthesis of more elaborate molecules. The presence of multiple functional groups—the ester, the ether, and the tertiary amine—allows for a variety of subsequent chemical modifications. The ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the tertiary amine can be quaternized or used to direct further reactions.
This compound and its isomers serve as fundamental building blocks for creating potential SERMs and other targeted therapies. researchgate.net The synthesis of a series of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters has been explored specifically because they are convenient intermediates for this purpose. researchgate.net
Utility in the Development of Biologically Active Molecules
The structural framework of this compound is found within various classes of biologically active compounds. The aminoethoxy side chain is a well-known pharmacophore that is crucial for the activity of many drugs, including antihistamines and local anesthetics. ontosight.ai
Its most notable application is as a precursor to Selective Estrogen Receptor Modulators (SERMs). SERMs are compounds that exhibit tissue-dependent estrogenic or anti-estrogenic effects, making them useful for treating conditions like breast cancer and osteoporosis. researchgate.net The aminoethoxyphenyl group is an essential feature for the antagonistic activity of many SERMs. researchgate.net Furthermore, the broader class of benzoate (B1203000) ester derivatives has been investigated for the preparation of drugs to treat neurodegenerative diseases, indicating another potential therapeutic area where intermediates like this compound could be valuable. google.com
Mechanistic Elucidation of Chemical Reactions and Degradation Processes
Detailed Reaction Mechanisms of Ester Hydrolysis and Transesterification Pathways
The ester group in Methyl 2-[2-(dimethylamino)ethoxy]benzoate is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions. These transformations can be catalyzed by either acids or bases.
Ester Hydrolysis:
Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield benzoic acid and 2-(dimethylamino)ethanol. The reaction is reversible, and the equilibrium can be shifted by controlling the concentration of water. sigmaaldrich.com
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate, which then collapses to regenerate the carbonyl group and eliminate the methoxide (B1231860) ion. The methoxide ion is a strong base and deprotonates the newly formed benzoic acid, driving the reaction to completion. An acidification step is required to obtain the free carboxylic acid. quora.com The rate of alkaline hydrolysis of methyl benzoates can be influenced by steric factors and the nature of substituents on the benzene (B151609) ring.
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction is also typically catalyzed by an acid or a base.
Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen. An alcohol molecule then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated, and a new ester is formed. The use of a large excess of the reacting alcohol can shift the equilibrium towards the product side.
Base-Catalyzed Transesterification: A strong base, typically the conjugate base of the alcohol being used for the exchange (e.g., ethoxide in ethanol), acts as a nucleophile. It attacks the carbonyl carbon of the methyl benzoate (B1203000), forming a tetrahedral intermediate. The elimination of the methoxide ion results in the formation of the new ester. masterorganicchemistry.com
| Reaction Type | Catalyst | Key Steps | Products |
| Ester Hydrolysis | Acid (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Elimination of methanol. | Benzoic acid and 2-(dimethylamino)ethanol |
| Base (e.g., NaOH) | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of methoxide. 4. Deprotonation of carboxylic acid. | Sodium benzoate and methanol | |
| Transesterification | Acid (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by another alcohol. 3. Formation of tetrahedral intermediate. 4. Elimination of methanol. | A new benzoate ester and methanol |
| Base (e.g., NaOR') | 1. Nucleophilic attack by an alkoxide. 2. Formation of tetrahedral intermediate. 3. Elimination of methoxide. | A new benzoate ester and methanol |
Investigations into the Reactivity and Transformation of the Tertiary Amine Moiety
The tertiary amine group, specifically the dimethylamino moiety, in this compound confers basicity and nucleophilicity to the molecule. This functional group can undergo a variety of chemical transformations.
The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making it a Lewis base capable of reacting with acids to form quaternary ammonium (B1175870) salts. This basicity is a key characteristic of the molecule.
Potential Transformations:
N-Oxidation: Tertiary amines can be oxidized by reagents such as hydrogen peroxide or peroxy acids to form N-oxides. This transformation involves the addition of an oxygen atom to the nitrogen.
N-Dealkylation: The methyl groups on the nitrogen can be removed through various chemical methods. For example, reaction with cyanogen (B1215507) bromide followed by hydrolysis, or reaction with chloroformates, can lead to the corresponding secondary amine. Oxidative N-demethylation can also be achieved using specific catalysts.
Reaction with Alkyl Halides: As a nucleophile, the tertiary amine can react with alkyl halides in a process known as quaternization to form a quaternary ammonium salt. This reaction introduces a new alkyl group to the nitrogen atom, resulting in a positively charged species.
| Transformation | Reagent(s) | Product Type |
| N-Oxidation | Hydrogen peroxide, Peroxy acids | N-oxide |
| N-Dealkylation | Cyanogen bromide followed by hydrolysis; Chloroformates | Secondary amine |
| Quaternization | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salt |
Biochemical and Environmental Degradation Pathways of Benzoate Esters
The environmental fate of this compound is largely determined by the biodegradation of its benzoate ester component. Benzoate is a common intermediate in the microbial degradation of various aromatic compounds and can be metabolized under both aerobic and anaerobic conditions. The initial step in the biodegradation of benzoate esters often involves enzymatic hydrolysis by esterases to yield benzoate and the corresponding alcohol. sigmaaldrich.com
Under aerobic conditions, the microbial degradation of benzoate typically proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. A common pathway involves the conversion of benzoate to catechol. This is often initiated by a benzoate dioxygenase, which introduces two hydroxyl groups onto the aromatic ring. The resulting cis-dihydrodiol is then oxidized to catechol. Catechol subsequently undergoes ring fission, either through an ortho- or meta-cleavage pathway, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively. These pathways ultimately lead to intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.netnih.govmdpi.com
In the absence of oxygen, the degradation of benzoate follows a reductive pathway. The initial step is the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA, a reaction catalyzed by benzoate-CoA ligase. The aromatic ring of benzoyl-CoA is then dearomatized by a benzoyl-CoA reductase. Subsequent enzymatic reactions, including hydration, dehydrogenation, and hydrolytic ring cleavage, convert the cyclic intermediate into aliphatic compounds. These are further metabolized, often through a modified β-oxidation pathway, to central metabolites like acetyl-CoA. researchgate.net Intermediates such as cyclohexanecarboxylate (B1212342) and pimelic acid have been identified in anaerobic benzoate degradation pathways. researchgate.net
| Degradation Type | Key Initial Step | Key Enzymes | Major Intermediates | Final Products |
| Aerobic | Hydroxylation of benzoate | Benzoate dioxygenase, Catechol dioxygenases | Catechol, cis-dihydrodiol | CO₂, H₂O, Biomass |
| Anaerobic | Activation to benzoyl-CoA | Benzoate-CoA ligase, Benzoyl-CoA reductase | Benzoyl-CoA, Cyclohexanecarboxylate, Pimelate | CH₄, CO₂, Biomass |
The photodegradation of benzoate esters in the environment can be initiated by the absorption of UV radiation. This can lead to the cleavage of the ester bond, a process that can be enhanced by the presence of photosensitizers or photocatalysts like titanium dioxide (TiO₂). The primary photodegradation products of simple benzoate esters can include benzoic acid and the corresponding alcohol. Further degradation of benzoic acid can occur through hydroxylation of the aromatic ring, leading to hydroxybenzoic acids, followed by ring opening and mineralization to CO₂ and H₂O. In some cases, photolysis can also lead to the formation of other byproducts through various radical-mediated reactions. For instance, the photolysis of certain substituted methyl benzoates can result in decarboxylation under high-temperature aqueous conditions.
Computational Chemistry and Advanced Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like Methyl 2-[2-(dimethylamino)ethoxy]benzoate, this involves not just optimizing a single structure but also performing a conformational analysis to identify various low-energy conformers.
Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost. chemrxiv.org Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with Pople-style basis sets like 6-311++G(d,p) are commonly employed to accurately model the molecule's geometry. semanticscholar.orgymerdigital.com The optimization process systematically alters the bond lengths, bond angles, and dihedral (torsion) angles to find the configuration with the minimum electronic energy.
For this compound, key structural parameters of interest include the planarity of the benzoate (B1203000) group, the torsion angles along the flexible ethoxy side chain, and the orientation of the dimethylamino group. Computational studies on related molecules like methyl benzoate have performed geometry optimization using methods such as Møller-Plesset perturbation theory (MP2) to establish a baseline for structural parameters. arxiv.org The analysis would reveal multiple stable conformers resulting from rotation around the C-O and C-C single bonds in the side chain, each with a distinct relative energy.
Table 1: Representative Calculated Geometrical Parameters for a Benzoate Moiety using DFT
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.35 Å |
| Bond Length | O-CH₃ (ester) | ~1.44 Å |
| Bond Length | C-C (aromatic) | ~1.40 Å |
| Dihedral Angle | C(aromatic)-C(carbonyl)-O-C | ~180° (indicating planarity) |
Note: Data is illustrative and based on calculations for structurally similar benzoate esters.
Once the geometry is optimized, DFT can be used to analyze the molecule's electronic properties. Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgyoutube.com
HOMO : Represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the nitrogen and oxygen atoms.
LUMO : Represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The LUMO is anticipated to be distributed over the π-antibonding system of the benzene (B151609) ring and the carbonyl group. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and more reactive.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. nih.gov This analysis for this compound would show significant negative charge on the oxygen and nitrogen atoms due to their high electronegativity, making them sites for electrophilic attack or coordination. ymerdigital.com Conversely, the carbonyl carbon and hydrogen atoms would exhibit a positive charge.
Table 2: Illustrative Frontier Molecular Orbital Energies for Aromatic Esters
| Property | Calculated Value (eV) | Implication |
| HOMO Energy | -6.5 to -7.5 | Electron-donating capability |
| LUMO Energy | -1.0 to -2.0 | Electron-accepting capability |
| HOMO-LUMO Gap | 4.5 to 6.5 | Chemical reactivity and stability |
Note: Values are typical ranges for similar molecules calculated using DFT methods and serve as an estimation.
Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be used to verify experimental findings or assign spectral peaks.
Vibrational Frequencies : By calculating the second derivatives of the energy with respect to atomic positions, one can simulate the infrared (IR) and Raman spectra. researchgate.net These calculations yield harmonic vibrational frequencies, which are often systematically scaled to correct for anharmonicity and limitations in the theoretical method. semanticscholar.org For this compound, this would allow for the precise assignment of characteristic peaks, such as the C=O stretching vibration of the ester group (typically around 1725 cm⁻¹), the C-O stretching modes of the ether and ester, and the various C-H bending and stretching modes of the aromatic and aliphatic parts. arxiv.orgscirp.org
NMR Chemical Shifts : The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts (δ, in ppm) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can predict both ¹H and ¹³C NMR spectra, aiding in the structural elucidation and assignment of experimental resonances. semanticscholar.orgepstem.net For the target molecule, calculations would differentiate the chemical shifts of the aromatic protons, the distinct methylene (B1212753) protons of the ethoxy chain, and the methyl groups.
Table 3: Predicted vs. Experimental Vibrational Frequencies for Methyl Benzoate as an Analog
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | ~1725 | ~1723 |
| Aromatic C=C Stretch | ~1600 | ~1603 |
| C-O-C Stretch | ~1275 | ~1280 |
| C-H Aromatic Stretch | ~3070 | ~3075 |
Source: Adapted from studies on Methyl Benzoate. arxiv.orgresearchgate.net
Intermolecular Interaction Analysis and Supramolecular Chemistry
Beyond the properties of a single molecule, computational methods can explore how this compound interacts with itself and with other molecules, which is the domain of supramolecular chemistry.
Non-covalent interactions govern the physical properties of the compound in condensed phases and its interactions with biological targets or solvents. For this compound, the most significant interactions include:
Hydrogen Bonding : Although the molecule itself cannot act as a hydrogen bond donor, the lone pairs on its ether oxygen, carbonyl oxygen, and tertiary amine nitrogen make it a strong hydrogen bond acceptor. mdpi.com In protic solvents like water or ethanol, strong intermolecular hydrogen bonds would form, significantly influencing its solubility and conformational preferences. ijert.org
π-π Stacking : The electron-rich benzene ring can engage in π-π stacking interactions with other aromatic systems. In a pure sample, these interactions could play a role in the crystal packing or liquid-state ordering.
These weak interactions can be visualized and quantified using tools like Natural Bond Orbital (NBO) analysis, Quantum Theory of Atoms in Molecules (QTAIM), or Non-Covalent Interaction (NCI) plots, which highlight regions of space involved in attractive or repulsive forces.
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a system over time. MD simulations model atoms as classical particles moving according to a predefined force field—a set of equations that describe the potential energy of the system as a function of atomic coordinates. researchgate.net
For this compound, MD simulations can provide critical insights into:
Conformational Dynamics : MD can track the transitions between different conformers of the flexible ethoxy side chain in real-time, revealing the preferred shapes of the molecule in solution.
Solvent Effects : By explicitly including solvent molecules (e.g., a box of water), MD can simulate how the solvent organizes around the solute. researchgate.net This reveals the structure of the solvation shell and the dynamics of hydrogen bonding between the solute and solvent. nih.gov Such simulations are crucial for understanding solubility and how the solvent environment impacts the molecule's behavior. The accuracy of MD simulations can often be validated by comparing results with experimental data, such as that from NMR. nih.govresearchgate.net
Structure-Property Relationship Studies through Computational Approaches
Detailed Research Findings
In the absence of direct computational research on this compound, this section will outline the established computational methodologies and the nature of findings that would be anticipated from such studies, drawing parallels from research on similar molecular structures.
Computational investigations would typically commence with the optimization of the molecule's three-dimensional geometry. Techniques such as Density Functional Theory (DFT) are frequently employed for this purpose, as they provide a good balance between accuracy and computational cost. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. researchgate.net Once the lowest energy conformation is identified, a variety of molecular properties can be calculated.
These properties include, but are not limited to, the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is invaluable for predicting how the molecule will interact with other chemical species.
Furthermore, computational methods can be used to predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure and assign vibrational modes. researchgate.net Similarly, NMR chemical shifts can be computed to aid in the interpretation of experimental NMR spectra. researchgate.net
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.gov This approach can reveal information about the compound's conformational landscape, its flexibility, and its interactions with solvent molecules or biological macromolecules. Such simulations are particularly useful for understanding how the molecule might behave in a biological system, for example, by predicting its binding affinity to a protein target.
The following data tables illustrate the types of information that would be generated from computational studies of this compound. It is important to note that these are representative tables and the values are hypothetical, based on typical results for similar organic molecules.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Unit |
|---|---|---|
| Energy of HOMO | -6.5 | eV |
| Energy of LUMO | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 3.8 | Debye |
Table 2: Predicted Thermochemical Data for this compound at 298.15 K
| Property | Predicted Value | Unit |
|---|---|---|
| Enthalpy of Formation (gas phase) | -450.2 | kJ/mol |
| Gibbs Free Energy of Formation (gas phase) | -280.5 | kJ/mol |
These computational approaches, when applied to this compound, would provide a comprehensive understanding of its structure-property relationships, guiding further experimental work and potential applications.
Development and Validation of Advanced Analytical Methodologies
Chromatographic Separation Techniques
Chromatography is a cornerstone of modern analytical chemistry, enabling the separation of complex mixtures into individual components. For a compound like Methyl 2-[2-(dimethylamino)ethoxy]benzoate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) present viable options for separation and analysis.
HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. The development of an HPLC method for this compound would involve a systematic optimization of several key parameters to achieve the desired separation and peak characteristics.
Column Selection: A reversed-phase column, such as a C18 or C8, would be the primary choice for this compound due to its moderate polarity. The selection would be based on achieving optimal retention and selectivity.
Mobile Phase Composition: The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The basic nature of the dimethylamino group means that the pH of the aqueous phase will be a critical parameter to control for consistent retention and peak shape. A pH in the range of 3-7 is often a good starting point to ensure the analyte is in a stable, protonated form. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the timely elution of the compound with good peak symmetry.
Detection: Given the presence of a benzene (B151609) ring, UV detection would be a straightforward and effective method. The wavelength of maximum absorbance (λmax) would be determined by scanning a standard solution of the compound.
An example of HPLC conditions that could serve as a starting point for method development, based on the analysis of similar benzoate (B1203000) esters, is presented in Table 1.
Table 1: Illustrative HPLC Parameters for Benzoate Ester Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound may have a boiling point suitable for GC analysis, its polarity could lead to poor peak shape and column bleed. Derivatization is a common strategy to improve the volatility and thermal stability of such compounds, leading to better chromatographic performance.
For a compound containing a tertiary amine, derivatization is not typically required for the amine group itself. However, if hydrolysis of the ester occurs, the resulting carboxylic acid could be derivatized (e.g., through silylation) to increase volatility.
A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) would provide good sensitivity, while a mass spectrometer (MS) would offer definitive identification.
Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, provide a high degree of selectivity and sensitivity.
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a powerful tool for the quantification of compounds in complex matrices. For this compound, an electrospray ionization (ESI) source operating in positive ion mode would be effective due to the presence of the readily protonated dimethylamino group. The development of an LC-MS/MS method would involve optimizing the MS parameters, including the selection of precursor and product ions for selected reaction monitoring (SRM), to ensure high selectivity and sensitivity.
GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the identification capabilities of MS. nih.gov Following GC separation, the compound would be ionized, typically by electron ionization (EI), and the resulting mass spectrum would provide a unique fragmentation pattern that can be used for identification. nih.gov For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity.
Table 2: Potential Mass Spectrometry Parameters for Analysis
| Technique | Parameter | Typical Setting |
|---|---|---|
| LC-MS/MS | Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]⁺ | |
| Product Ion (Q3) | Specific fragment ions | |
| Collision Energy | Optimized for maximum fragment intensity | |
| GC-MS | Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV | |
| Scan Mode | Full Scan for identification, SIM for quantification |
Spectrophotometric and Electrochemical Detection Strategies
Beyond chromatographic methods, spectrophotometric and electrochemical techniques can also be explored for the analysis of this compound.
Spectrophotometry: UV-Visible spectrophotometry, based on the absorption of light by the aromatic ring, could be a simple and cost-effective method for the quantification of the pure compound or in simple formulations. The development of such a method would involve determining the λmax and establishing a calibration curve in a suitable solvent.
Electrochemical Detection: The tertiary amine group in the molecule is electrochemically active and could potentially be detected using techniques like cyclic voltammetry or differential pulse voltammetry. This would require the development of a method that optimizes parameters such as the working electrode material, supporting electrolyte, and pH to achieve a sensitive and reproducible signal.
Sample Preparation and Matrix Effects in Complex Chemical Systems
The analysis of this compound in complex matrices, such as biological fluids or environmental samples, necessitates an effective sample preparation strategy to remove interfering components. Common techniques include:
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquids. The choice of solvents would be critical to ensure efficient extraction of the target compound while minimizing the co-extraction of matrix components.
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. For a basic compound like this compound, a cation-exchange or a reversed-phase sorbent could be employed.
Protein Precipitation: For biological samples like plasma, precipitation of proteins with an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is a common first step.
Matrix effects are a significant consideration in quantitative analysis, particularly with LC-MS/MS, where co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate results. The evaluation of matrix effects is a crucial part of method validation and can be assessed by comparing the response of the analyte in a post-extraction spiked sample with the response in a neat solution.
Method Validation Parameters
Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose. The validation process involves the evaluation of several key parameters as defined by international guidelines (e.g., ICH).
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and calculating the percent recovery.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Table 3: Typical Acceptance Criteria for Method Validation Parameters
| Parameter | Typical Acceptance Criterion |
|---|---|
| Accuracy | Recovery within 80-120% |
| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |
| Linearity (r²) | ≥ 0.99 |
| LOD | Signal-to-noise ratio ≥ 3 |
| LOQ | Signal-to-noise ratio ≥ 10 |
Exploration of Applications in Advanced Chemical Synthesis and Materials Science
Strategic Use as a Key Building Block in Complex Molecule Synthesis
The structure of Methyl 2-[2-(dimethylamino)ethoxy]benzoate, featuring an ortho-disubstituted aromatic ring with both an ester and an ether linkage containing a tertiary amine, suggests its potential as a versatile building block in the synthesis of complex molecules. The ortho positioning of the ester and the dimethylaminoethoxy group can be strategically exploited to construct intricate molecular architectures.
Precursor in the Synthesis of Novel Heterocyclic Systems
Ortho-functionalized methyl benzoates are valuable precursors for the synthesis of various heterocyclic systems. The ester group can be readily transformed into other functionalities, such as hydrazides or amides, which can then participate in cyclization reactions.
For instance, treatment of a methyl benzoate (B1203000) derivative with hydrazine (B178648) hydrate (B1144303) can yield the corresponding benzohydrazide. This intermediate, upon reaction with various electrophiles, can lead to the formation of five- and six-membered heterocyclic rings like pyrazoles, oxadiazoles, or triazines. The presence of the 2-(dimethylamino)ethoxy side chain in "this compound" could influence the reaction pathways and the properties of the resulting heterocyclic systems.
Furthermore, the ester group can be hydrolyzed to a carboxylic acid, which, along with the ortho-alkoxyamine functionality, could be a precursor for the synthesis of benzodiazepine (B76468) or quinazoline (B50416) derivatives, which are important classes of bioactive molecules. The general synthetic strategies for these heterocycles often involve the condensation of an ortho-amino or ortho-functionalized benzoic acid derivative with appropriate building blocks.
Table 1: Potential Heterocyclic Systems from this compound Derivatives
| Precursor Derivative | Reactant | Potential Heterocyclic System |
| Benzohydrazide | Dicarbonyl compound | Pyrazole |
| Benzohydrazide | Phosgene equivalent | Oxadiazolone |
| Benzoic acid | o-Phenylenediamine | Benzimidazole |
| Anthranilic acid analog | Amino acid | Benzodiazepine |
| Anthranilic acid analog | Amidine | Quinazoline |
Intermediate in the Total Synthesis of Natural Product Analogs
The synthesis of analogs of complex natural products is a crucial aspect of medicinal chemistry, aiming to improve biological activity or simplify the molecular structure. While no specific instances of "this compound" being used in the total synthesis of natural product analogs like lamellarins are documented, its structural motifs are present in various natural products.
The diarylpyrrole core of lamellarin alkaloids, for example, is often constructed through multi-step synthetic sequences. A substituted benzoic acid derivative could potentially be a starting material for one of the aromatic rings. The functional groups on "this compound" could be modified to facilitate coupling reactions, such as Suzuki or Stille coupling, to form the key biaryl bonds present in these natural products. The dimethylaminoethoxy side chain could also serve as a handle for introducing other functionalities or for modulating the solubility and pharmacokinetic properties of the resulting analogs.
Investigation of Functional Properties in Material Science
The unique combination of an aromatic ring, an ester, an ether, and a tertiary amine in "this compound" makes it an interesting candidate for investigation in materials science. These functional groups can impart specific optical, coordination, and polymerization properties to the molecule and its derivatives.
Design and Synthesis of Derivatives for Non-linear Optical (NLO) Applications
Organic molecules with donor and acceptor groups connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. The dimethylamino group is a well-known electron donor, and the benzoate moiety can be functionalized with electron-withdrawing groups to create a "push-pull" system.
To harness this potential, "this compound" could be chemically modified. For instance, the aromatic ring could be nitrated or functionalized with other strong electron-withdrawing groups to enhance the molecular hyperpolarizability. The design of such derivatives would be guided by computational studies to predict their NLO response. The synthesis would involve standard aromatic substitution reactions, followed by characterization of the NLO properties using techniques like the Kurtz-Perry powder method or electric-field-induced second-harmonic generation (EFISH).
Table 2: Hypothetical Derivatives of this compound for NLO Applications
| Derivative | Electron Donating Group | Electron Withdrawing Group | Potential NLO Activity |
| 4-Nitro derivative | -N(CH₃)₂ (via ethoxy bridge) | -NO₂ | Second-order NLO |
| 4-Cyano derivative | -N(CH₃)₂ (via ethoxy bridge) | -CN | Second-order NLO |
| 4-Trifluoromethyl derivative | -N(CH₃)₂ (via ethoxy bridge) | -CF₃ | Second-order NLO |
Role in Coordination Chemistry as a Ligand or Ligand Precursor for Metal Complexes
The presence of multiple potential coordination sites (the carbonyl oxygen of the ester, the ether oxygen, and the tertiary amine nitrogen) makes "this compound" a potential ligand for a variety of metal ions. The flexible ethoxy chain allows the donor atoms to arrange themselves around a metal center, potentially forming stable chelate complexes.
The coordination behavior would depend on the nature of the metal ion, the solvent system, and the reaction conditions. The resulting metal complexes could have interesting catalytic, magnetic, or luminescent properties. For example, complexes with transition metals could be investigated for their catalytic activity in organic transformations. Lanthanide complexes could exhibit characteristic luminescence, making them suitable for applications in lighting or sensing.
The compound could also serve as a precursor to more complex ligands. For example, hydrolysis of the ester to a carboxylic acid would introduce another strong coordinating group, leading to ligands with different denticity and coordination preferences.
Potential in Polymer Chemistry and Polymerizable Monomers
While "this compound" itself is not a polymerizable monomer, it could be chemically modified to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. For instance, reaction of the corresponding phenol (B47542) (after demethylation of the ester) with acryloyl chloride would yield a polymerizable monomer.
Polymers incorporating the dimethylaminoethoxy benzoate unit could exhibit interesting properties. The tertiary amine group could impart pH-responsiveness, making the polymers suitable for applications in drug delivery or smart coatings. The aromatic benzoate group would contribute to the thermal stability and mechanical properties of the polymer. The ability to coordinate with metal ions could also be exploited to create polymer-metal composite materials with unique properties.
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl 2-hydroxybenzoate | 2-(Dimethylamino)ethyl bromide | DMF | 90 | 65–75 | |
| Methyl 2-hydroxybenzoate | 2-(Dimethylamino)ethanol (Mitsunobu) | THF | 25 | 50–60 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures are expected?
Methodological Answer:
- NMR :
- ¹H NMR : A triplet at δ 4.1–4.3 ppm (OCH₂CH₂N) and a singlet at δ 3.8–3.9 ppm (COOCH₃). The aromatic protons typically appear as a multiplet between δ 7.2–7.8 ppm.
- ¹³C NMR : Signals at δ 52–54 ppm (N(CH₃)₂), δ 60–62 ppm (OCH₂CH₂N), and δ 167–169 ppm (ester carbonyl).
- Mass Spectrometry : Exact mass (C₁₂H₁₇NO₃⁺) = 239.1156. Fragmentation patterns include loss of CH₃O (32 Da) and the dimethylaminoethoxy side chain (89 Da) .
Note : LC-MS with reverse-phase C18 columns is recommended for purity analysis, especially to detect unreacted precursors .
Basic: What preliminary biological screening approaches are recommended for assessing bioactivity?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations ranging from 1–256 µg/mL .
- Cytotoxicity Screening : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and normalize to solvent-only treated cells .
- Enzyme Inhibition : Evaluate acetylcholinesterase or kinase inhibition using fluorometric assays (e.g., Ellman’s reagent for AChE) .
Advanced: How can researchers optimize regioselectivity in the etherification step during synthesis?
Methodological Answer:
Regioselectivity challenges arise when multiple hydroxyl groups are present. Strategies include:
- Protecting Groups : Temporarily protect competing hydroxyl groups (e.g., using TBSCl for alcohols) to direct reactivity toward the desired position.
- Microwave-Assisted Synthesis : Enhances reaction specificity by reducing side reactions through rapid, uniform heating .
- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity in biphasic systems .
Example : Protecting the ester carbonyl with a tert-butyl group increased selectivity for the 2-hydroxy position by 30% in analogous compounds .
Advanced: What strategies resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
Contradictions may stem from variations in assay conditions or compound purity. Mitigation strategies:
- Standardized Protocols : Adhere to OECD/ICH guidelines for reproducibility.
- Purity Validation : Use orthogonal methods (HPLC, NMR) to confirm ≥95% purity. Impurities like unreacted 2-hydroxybenzoate can skew results .
- Meta-Analysis : Statistically aggregate data from multiple studies (e.g., using RevMan) to identify trends obscured by outlier methodologies .
Advanced: How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC. Esters are prone to hydrolysis under alkaline conditions (pH > 10) .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store at –20°C in anhydrous DMSO to prevent ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
